10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide
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Overview
Description
10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyano group, a methylsulfanyl group, and an oxo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The cyano and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylsulfanyl group may participate in nucleophilic attacks. The spirocyclic structure provides rigidity and spatial orientation, influencing the compound’s reactivity and binding affinity. Pathways involved include covalent bonding with nucleophiles and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,5S,10S)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl]-2-propanol
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Uniqueness
10-cyano-7-(methylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-en-6-yl cyanide is unique due to its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
9-methylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-17-11-9(7-14)12(4-2-3-5-12)8(6-13)10(16)15-11/h8H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMFFVAOIIJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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